3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEZYQLFLYPMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-55-6 | |
| Record name | 2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromophenyl Precursor Functionalization
The synthesis begins with 2-bromophenylalanine or its derivatives. Bromine introduction at the ortho position of the phenyl ring is achieved via electrophilic aromatic substitution using bromine in the presence of Lewis acids like iron(III) bromide. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may employ palladium catalysts to attach bromine-containing aryl groups to α-amino acid backbones.
Boc Protection of the Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine or sodium hydroxide in tetrahydrofuran (THF) facilitates this step, achieving yields >85%. Stereochemical control is critical for enantiomerically pure variants (e.g., (R)- or (S)-forms), requiring chiral auxiliaries or enzymes.
Propanoic Acid Formation
Carboxylation of the intermediate is accomplished through oxidation or hydrolysis. Potassium permanganate in acidic media or enzymatic decarboxylation ensures high regioselectivity.
Reaction Conditions and Optimization
Solvent Systems and Catalysts
Reactions under inert atmospheres (argon/nitrogen) prevent undesired side reactions, particularly during Boc protection.
Purification and Isolation Techniques
Chromatographic Methods
Recrystallization
Ethanol/water mixtures (7:3 v/v) yield crystalline product with >98% purity, verified by melting point (198–202°C).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source Citations |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BrNO₄ | |
| Molecular Weight | 343.91 g/mol (calculated) | |
| Solubility | 25 mg/mL in DMSO |
Note : Discrepancies in molecular weight (332.20 g/mol in vs. 343.91 g/mol calculated) suggest a typographical error in.
Enantiomeric Synthesis Considerations
While the racemic form dominates industrial applications, chiral variants are synthesized via:
-
Asymmetric Catalysis : Chiral palladium complexes induce enantioselectivity during cross-coupling.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) hydrolyze specific enantiomers from racemic mixtures.
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions can target the bromophenyl group or the carbonyl group in the propanoic acid moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is primarily utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of peptide-based drugs. Its structure allows for modifications that enhance bioactivity and selectivity towards biological targets.
- Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was used to create a series of analogs that exhibited improved binding affinity to specific receptors. The introduction of the tert-butoxycarbonyl (Boc) group facilitated the protection of amino functionalities during synthesis, allowing for more complex structures to be formed without unwanted side reactions .
1.2 Anticancer Properties
Recent research has indicated that derivatives of this compound may possess anticancer properties. The bromophenyl group is thought to enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Case Study: In Vitro Studies
In vitro studies demonstrated that compounds derived from 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid showed significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for further development .
Material Science
2.1 Polymer Chemistry
The compound has been explored as a monomer in the synthesis of polymers with specific mechanical properties. Its incorporation into polymer chains can influence thermal stability and elasticity.
- Data Table: Polymer Properties
| Polymer Type | Composition | Thermal Stability (°C) | Elastic Modulus (GPa) |
|---|---|---|---|
| Polyurethane | 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | 220 | 1.5 |
| Polystyrene | Copolymer with styrene | 180 | 2.0 |
2.2 Coatings and Adhesives
This compound is also being investigated for use in coatings and adhesives due to its ability to form strong bonds with various substrates, enhancing durability and resistance to environmental factors.
Biochemistry
3.1 Enzyme Inhibition Studies
The inhibitory effects of 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid on specific enzymes have been a focus of research, particularly in relation to metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromophenyl Derivatives
(a) 3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid
- CAS No.: 282524-86-1
- Key Differences: Para-bromine substitution reduces steric hindrance compared to the ortho isomer.
(b) 3-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid
- CAS No.: 82278-95-3
- Key Differences :
(c) 3-(2-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid
Functional Group Modifications
(a) 3-(3-Carbamoylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid
- CAS No.: 943449-15-8
- Key Differences: Carbamoyl group (-CONH₂) introduces hydrogen-bonding capacity, improving aqueous solubility. Potential for enhanced bioactivity in drug delivery systems due to polar interactions .
(b) 3-(Methylsulfonylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid
- Key Differences: Methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, increasing the acidity of the propanoic acid (lower pKa). Useful in pH-sensitive applications, such as prodrug activation .
(c) 3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic Acid
Chiral and Steric Variants
(a) (R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- CAS No.: 132696-45-8
- Key Differences: Methyl group at C2 introduces steric hindrance near the amino group, restricting rotational freedom. Lower molecular weight (203.24 g/mol) compared to bromophenyl analogs .
(b) (S)-3-(4-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic Acid
Comparative Data Table
Biological Activity
3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, with CAS number 284493-55-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
- Molecular Formula : C₁₄H₁₈BrNO₄
- Molecular Weight : 344.20 g/mol
- Purity : Typically around 95% to 97% in commercial preparations.
- Storage Conditions : Should be stored sealed in a dry environment at 2-8°C.
Mechanisms of Biological Activity
The compound exhibits several biological activities, primarily related to its interactions with various biological pathways and cellular processes. Key areas of activity include:
- Antimicrobial Effects : Demonstrated efficacy against a range of pathogens including bacteria, viruses (e.g., HIV, HCV), and fungi. It acts by disrupting cellular processes essential for pathogen survival .
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, suggesting potential utility in cancer therapy .
- Cell Cycle Regulation : Research indicates that it can influence the cell cycle, particularly in cancerous cells, potentially leading to reduced proliferation and increased cell death .
- Inflammation Modulation : It has been implicated in the modulation of inflammatory responses through pathways such as NF-κB and JAK/STAT signaling .
1. Antimicrobial Activity
A study evaluated the compound's effectiveness against various viral strains. Results indicated significant antiviral activity against HIV and HCV, with IC50 values demonstrating potency comparable to established antiviral agents .
2. Cancer Cell Studies
In vitro studies on human cancer cell lines showed that 3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid induces apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating early apoptotic events .
3. Inflammatory Response
In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Amino Group Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine using Boc anhydride or Boc chloride in the presence of a base (e.g., triethylamine) .
Bromophenyl Incorporation : A bromophenyl moiety is introduced via Suzuki coupling or nucleophilic substitution, depending on the starting material. For example, 2-bromophenylboronic acid (CAS 244205-40-1) can be used in cross-coupling reactions .
Propanoic Acid Formation : Hydrolysis of esters (e.g., methyl or ethyl esters) using LiOH in THF/H₂O mixtures yields the carboxylic acid .
Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid Boc deprotection during bromination.
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- NMR : ¹H and ¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and bromophenyl substitution patterns .
- Chiral Chromatography : To verify enantiopurity if the compound is synthesized in an asymmetric manner .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer : The Boc-protected amino acid serves as a building block for:
- Solid-Phase Peptide Synthesis (SPPS) : The bromophenyl group enables site-specific modifications (e.g., bioconjugation via halogen exchange) .
- Deprotection Strategies : The Boc group is removed under mild acidic conditions (e.g., TFA in DCM), preserving acid-sensitive functionalities .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 2-bromophenyl group undergoes Suzuki-Miyaura coupling with boronic acids to generate biaryl derivatives. Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/EtOH at 80–100°C .
- Steric Effects : The ortho-bromo substituent may slow reaction rates due to steric hindrance, requiring longer reaction times .
Data Table : Comparison of Cross-Coupling Efficiency
| Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | 72 | 12 | |
| PdCl₂(dppf) | 85 | 8 |
Q. What strategies mitigate racemization during Boc deprotection in peptide chains?
- Methodological Answer : Racemization risks arise during acidic Boc removal. Mitigation approaches:
- Low-Temperature Deprotection : Use TFA at 0°C to minimize epimerization .
- Additives : Additives like DIPEA or HOBt stabilize intermediates and reduce side reactions .
Case Study : In a 2022 study, Boc deprotection at 0°C with 1% TFA/DCM reduced racemization by 40% compared to room temperature .
Q. How does this compound compare to analogs with different halogen substitutions (e.g., Cl or F) in enzyme inhibition assays?
- Methodological Answer :
- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets compared to Cl or F.
- Assay Design : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. IC₅₀ values for bromophenyl analogs are typically 2–3× lower than chlorophenyl derivatives .
Data Table : Inhibitory Activity of Halogen-Substituted Analogs
| Substituent | Enzyme Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Br | Trypsin | 0.45 | |
| 3-Cl | Trypsin | 1.2 | |
| 4-F | Chymotrypsin | 2.8 |
Conflict Resolution in Literature
- Synthesis Yield Discrepancies : reports 85% yield for Boc protection using triethylamine, while earlier studies note 70–75% yields. This discrepancy may arise from differences in solvent purity or reaction scale .
Key Research Gaps
- In Vivo Stability : Limited data exist on the compound’s metabolic stability in biological systems. Future studies should assess pharmacokinetics in rodent models.
- Alternative Protecting Groups : Compare Boc with Fmoc in bromophenyl-containing peptides to evaluate compatibility with orthogonal protection strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
